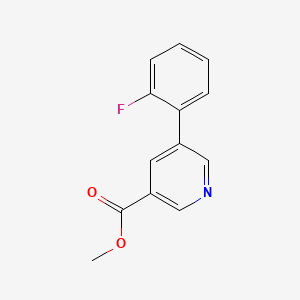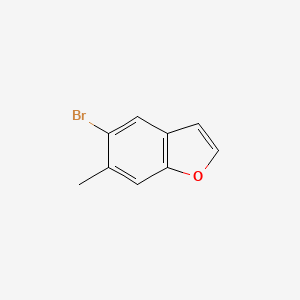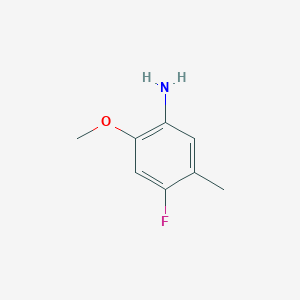
2-Chlor-6-(4-chlorphenyl)pyrazin
Übersicht
Beschreibung
“2-Chloro-6-(4-chlorophenyl)pyrazine” is a chemical compound with the molecular formula C10H6Cl2N2 . It has a molecular weight of 225.07 g/mol . The IUPAC name for this compound is 2-chloro-6-(4-chlorophenyl)pyrazine .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(4-chlorophenyl)pyrazine” includes two chlorine atoms, two nitrogen atoms, and a benzene ring . The InChI string representation of the molecule is InChI=1S/C10H6Cl2N2/c11-8-3-1-7 (2-4-8)9-5-13-6-10 (12)14-9/h1-6H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-6-(4-chlorophenyl)pyrazine” include a molecular weight of 225.07 g/mol, an exact mass of 223.9908036 g/mol, and a monoisotopic mass of 223.9908036 g/mol . The compound has a topological polar surface area of 25.8 Ų and a complexity of 181 .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Pyrazinderivate, einschließlich Verbindungen, die 2-Chlor-6-(4-chlorphenyl)pyrazin ähneln, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Sie haben das Potenzial gezeigt, bakterielle, fungale und virale Aktivitäten zu hemmen. So zeigten bestimmte Pyrrolopyrazinderivate bemerkenswerte antibakterielle und antimykotische Wirkungen .
Antifungal-Anwendungen
Insbesondere einige chlor-substituierte Pyrazincarboxamide haben signifikante antimykotische Wirkungen gegen Stämme wie Trichophyton mentagrophytes gezeigt . Dies deutet darauf hin, dass this compound möglicherweise für ähnliche antimykotische Anwendungen untersucht werden könnte.
Herbizide Aktivität
Pyrazinderivate wurden auch auf ihre herbizide Aktivität untersucht. Verbindungen wie Tetramethylpyrazin sollen Eigenschaften besitzen, die bei der Entwicklung neuer Herbizide von Vorteil sein könnten . Dies eröffnet einen weiteren Anwendungsbereich für this compound in der landwirtschaftlichen Forschung.
Traditionelle Medizin
In der traditionellen chinesischen Medizin sind einige Pyrazinderivate Bestandteile von Kräutern, die wegen ihrer gesundheitlichen Vorteile verwendet werden. Zum Beispiel ist Ligustrazin bekannt dafür, Superoxidanionen zu eliminieren und die Produktion von Stickstoffmonoxid in menschlichen Zellen zu reduzieren . Die antioxidativen und entzündungshemmenden Eigenschaften solcher Verbindungen könnten für die Anwendungen von this compound in der pharmakologischen Forschung relevant sein.
Kinase-Inhibition
Untersuchungen haben gezeigt, dass bestimmte 5H-Pyrrolopyrazinderivate eine Aktivität in der Kinase-Inhibition zeigen . Kinase-Inhibitoren sind wichtig bei der Behandlung von Krankheiten wie Krebs und deuten auf eine potenzielle Forschungsanwendung für this compound in der Onkologie hin.
Photosynthese-Forschung
Es wurde gezeigt, dass einige Pyrazinderivate den photosynthetischen Elektronentransport-Hemmung (PET-Hemmung) in Pflanzen beeinflussen . Dies impliziert, dass this compound in der Photosyntheseforschung eingesetzt werden könnte, insbesondere bei der Untersuchung der Mechanismen der PET-Hemmung.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It belongs to the class of organic compounds known as aminopyrazines , which are organic compounds containing an amino group attached to a pyrazine ring .
Mode of Action
It is synthesized from 2,6-dichloropyrazine and 4-chlorophenylboronic acid , suggesting it may be involved in Suzuki–Miyaura (SM) cross-coupling reactions .
Biochemical Pathways
Given its potential involvement in suzuki–miyaura (sm) cross-coupling reactions , it may play a role in carbon–carbon bond forming reactions .
Eigenschaften
IUPAC Name |
2-chloro-6-(4-chlorophenyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-13-6-10(12)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNZYIPBGXYXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613382 | |
| Record name | 2-Chloro-6-(4-chlorophenyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
637353-09-4 | |
| Record name | 2-Chloro-6-(4-chlorophenyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

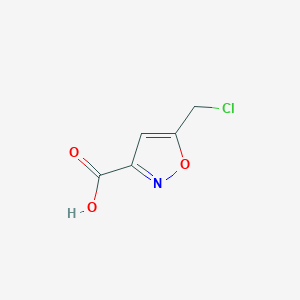
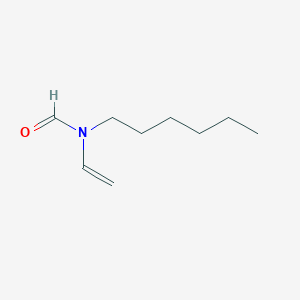
![4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde](/img/structure/B1628695.png)
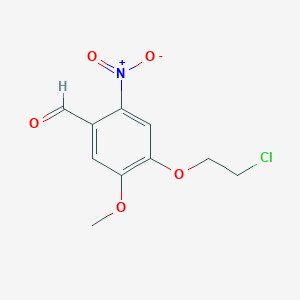
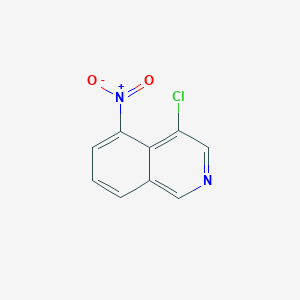
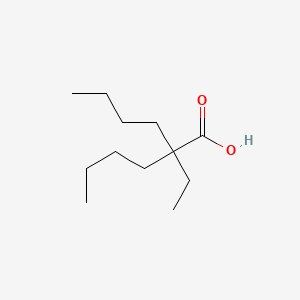
![4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1628701.png)

